2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone
Description
This compound is a heterocyclic derivative featuring a 1,3,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and a thioether-linked acetylpiperidine moiety. The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle with two nitrogen atoms and one oxygen atom, known for its electron-withdrawing properties and metabolic stability. Such structural attributes are common in pharmacologically active compounds targeting antimicrobial, anticancer, or anti-inflammatory pathways .
Properties
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3,5-dimethylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-12-7-13(2)10-22(9-12)17(23)11-27-19-21-20-18(26-19)14-5-6-15(24-3)16(8-14)25-4/h5-6,8,12-13H,7,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCSYIJPRNYATJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to form the thioether linkage.
Piperidine Attachment: The final step involves the coupling of the thioether intermediate with a piperidine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group, potentially leading to the formation of hydrazine derivatives or alcohols.
Substitution: The aromatic ring and the piperidine moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives and alcohols.
Substitution: Various substituted aromatic and piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound may be explored for its potential as a bioactive molecule
Medicine
Medicinally, the compound could be investigated for its pharmacological properties. The combination of functional groups may confer activity against various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The oxadiazole ring could play a role in binding to these targets, while the thioether and piperidine moieties may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs bearing modifications in the oxadiazole substituents, linker groups, and heterocyclic moieties.
Substituent Variations on the Oxadiazole Ring
Key Insight : The target compound’s 3,4-dimethoxyphenyl group likely offers superior membrane permeability compared to chlorothiophenyl or benzodioxin substituents, but may exhibit reduced metabolic stability compared to the benzodioxin system .
Modifications in the Piperidine Moiety
Key Insight: The 3,5-dimethylpiperidine group in the target compound provides a rigid, hydrophobic environment that may improve binding to hydrophobic enzyme pockets compared to non-piperidine analogs .
Linker Group Comparisons
Key Insight : The thioether linker in the target compound optimizes a balance between stability and bioavailability compared to sulfonyl or sterically hindered variants .
Biological Activity
The compound 2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone is a novel organic molecule that incorporates a thioether linkage and a piperidine moiety, which are known to enhance biological activity. This article delves into its biological activities, particularly focusing on antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be delineated as follows:
- Core Structure : 1,3,4-Oxadiazole ring
- Functional Groups :
- Dimethoxyphenyl group
- Thioether linkage
- Piperidine ring
The molecular formula is , indicating a complex arrangement that may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. The oxadiazole ring is known for its ability to exhibit significant antibacterial and antifungal activities. The compound has been tested against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Strong inhibition | Dhumal et al., 2021 |
| Escherichia coli | Moderate inhibition | Desai et al., 2016 |
| Mycobacterium bovis | Strong inhibition | Dhumal et al., 2021 |
The mechanism by which this compound exerts its antimicrobial effects may involve:
- Inhibition of Cell Wall Synthesis : Similar compounds have shown to disrupt the synthesis of mycolic acids in mycobacteria, leading to cell lysis.
- Binding Affinity : Molecular docking studies suggest that the compound binds effectively to key enzymes involved in bacterial metabolism, such as enoyl reductase (InhA), which is crucial for fatty acid biosynthesis .
Case Studies and Research Findings
- Antitubercular Activity : A study conducted by Dhumal et al. (2021) demonstrated that oxadiazole derivatives with similar structures inhibited Mycobacterium bovis effectively both in active and dormant states. The binding affinity of these compounds was assessed through molecular docking studies, showing promising results for future drug development .
- Comparative Studies : In comparative studies against standard antibiotics like gentamicin, derivatives containing the piperidine moiety exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
- Neuroprotective Effects : Some derivatives of oxadiazole have also shown neuroprotective activity, suggesting potential applications in treating neurodegenerative diseases .
Pharmacokinetics and ADME Properties
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:
- Absorption : The presence of dimethoxy groups may enhance lipophilicity, improving absorption.
- Distribution : The thioether linkage could facilitate better distribution across biological membranes.
- Metabolism : The metabolic stability is likely influenced by the oxadiazole ring and piperidine structure.
- Excretion : Further studies are needed to determine how the compound is excreted from the body.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone?
- Answer : The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate under acidic conditions (e.g., using phosphorus oxychloride) .
- Step 2 : Introduction of the thioether linkage via nucleophilic substitution, often employing thiourea or potassium thioacetate in polar aprotic solvents like DMF or DCM .
- Step 3 : Coupling the oxadiazole-thiol intermediate with 3,5-dimethylpiperidinyl ethanone using a base (e.g., K₂CO₃) and a catalyst (e.g., Pd/C) to enhance selectivity .
- Critical Conditions : Temperature (60–80°C), inert atmosphere (N₂/Ar), and monitoring via TLC/HPLC for intermediate purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at 3,4-positions on phenyl, piperidine methyl groups) .
- IR Spectroscopy : Detection of C=O (1680–1700 cm⁻¹) and C-S (650–700 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy) for this compound?
- Answer :
- Experimental Design : Conduct dose-response assays across multiple cell lines (e.g., MCF-7 for cancer, Staphylococcus aureus for antimicrobial) under standardized conditions .
- Data Analysis : Use statistical models (ANOVA, IC₅₀/EC₅₀ calculations) to quantify potency variations. Cross-validate with structural analogs to identify substituent-dependent activity .
- Mechanistic Studies : Perform molecular docking to assess binding affinity to target proteins (e.g., Topoisomerase II for anticancer activity, penicillin-binding proteins for antimicrobial effects) .
Q. What strategies mitigate low yields during the formation of the thioether linkage?
- Answer :
- Catalyst Optimization : Replace traditional bases with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Solvent Screening : Test alternatives like THF or acetonitrile to improve solubility of intermediates .
- Temperature Gradients : Gradual heating (40°C → 80°C) to prevent side reactions like oxidation of the thiol group .
Q. How can computational methods aid in predicting the compound’s pharmacokinetic properties?
- Answer :
- In Silico Tools : Use SwissADME or pkCSM to predict logP (lipophilicity), BBB permeability, and CYP450 interactions .
- Molecular Dynamics Simulations : Model interactions with plasma proteins (e.g., albumin) to estimate half-life and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
